molecular formula C23H20ClN3O5 B4112202 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide

Cat. No. B4112202
M. Wt: 453.9 g/mol
InChI Key: LUAGZYFEFKRAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide is complex and not yet fully understood. It is known to interact with a number of different proteins and enzymes, including phosphodiesterases and protein kinases. It is believed to work by interfering with the normal function of these enzymes, thereby altering cellular signaling pathways and leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP in cells. It has also been shown to inhibit the activity of protein kinases, leading to alterations in cellular signaling pathways. These effects have been linked to a variety of different biological processes, including inflammation, cell proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has a number of advantages and limitations for use in lab experiments. One advantage is its relatively small size, which makes it easy to work with and allows it to penetrate cell membranes. Another advantage is its high potency, which allows for the use of lower concentrations in experiments. However, one limitation is its potential for off-target effects, which can complicate data interpretation. Another limitation is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of different future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide. One area of interest is its potential use as a therapeutic agent for a variety of different diseases, including cancer, inflammation, and cardiovascular disease. Another area of interest is its potential use as a tool for studying the mechanisms of action of phosphodiesterases and protein kinases. Additional research is also needed to better understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide has been used in a variety of different scientific research applications. It has been shown to be an effective inhibitor of a number of different enzymes, including phosphodiesterases and protein kinases. It has also been used as a tool for studying the mechanisms of action of these enzymes, as well as for identifying potential drug targets.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5/c24-21-15-17(3-10-22(21)26-11-13-31-14-12-26)25-23(28)16-1-6-19(7-2-16)32-20-8-4-18(5-9-20)27(29)30/h1-10,15H,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAGZYFEFKRAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.